molecular formula C12H18ClNO B2372668 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride CAS No. 35881-16-4

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride

Cat. No.: B2372668
CAS No.: 35881-16-4
M. Wt: 227.73
InChI Key: NLVFLZNJHYCXFH-UHFFFAOYSA-N
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Description

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride is a chemical compound with a unique structure that includes a methoxy group and a tetrahydrobenzoannulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride typically involves the reaction of anthranilic acid derivatives under specific conditions . The process may include several steps such as methylation, cyclization, and amination to achieve the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the tetrahydrobenzoannulene ring system.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy group and amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride is unique due to its specific structural features, such as the methoxy group and the tetrahydrobenzoannulene ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12;/h5-6,8,11H,2-4,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFLZNJHYCXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CCC2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35881-16-4
Record name 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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